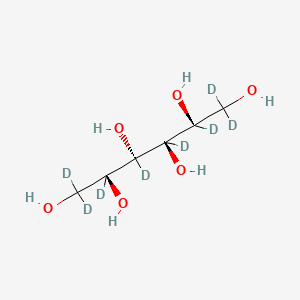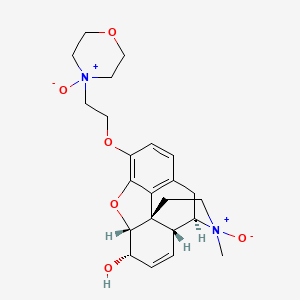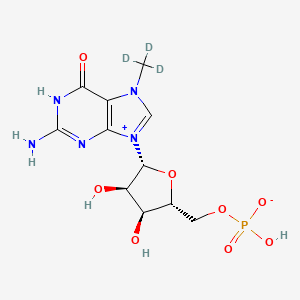
7-Methylguanosine 5'-Monophosphate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylguanosine 5’-Monophosphate-d3: is a modified nucleoside that plays a crucial role in various biological processes. It is a methylated version of guanosine, which is a fundamental building block of RNA. The compound is often used in scientific research to study RNA modifications and their effects on gene expression and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanosine 5’-Monophosphate-d3 typically involves the methylation of guanosine at the 7th nitrogen atom. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often require a basic environment to facilitate the methylation process.
Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-Monophosphate-d3 involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions: 7-Methylguanosine 5’-Monophosphate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine moiety.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of guanosine, which can be used for further biochemical studies.
科学研究应用
Chemistry: In chemistry, 7-Methylguanosine 5’-Monophosphate-d3 is used to study the effects of methylation on nucleoside stability and reactivity. It serves as a model compound for understanding the behavior of methylated nucleosides in different chemical environments.
Biology: In biological research, the compound is used to investigate RNA modifications and their impact on gene expression. It helps in understanding the role of RNA methylation in cellular processes such as mRNA splicing, transport, and translation.
Medicine: In medicine, 7-Methylguanosine 5’-Monophosphate-d3 is studied for its potential role as a biomarker for certain diseases, including cancer. Its presence in biological samples can indicate changes in RNA methylation patterns associated with disease states.
Industry: In the industrial sector, the compound is used in the production of synthetic RNA molecules for research and therapeutic purposes. It is also employed in the development of RNA-based drugs and vaccines.
作用机制
The mechanism of action of 7-Methylguanosine 5’-Monophosphate-d3 involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the 7th nitrogen atom enhances the stability of the RNA molecule by protecting it from enzymatic degradation. This modification also affects the binding of RNA to various proteins involved in gene expression, thereby regulating the translation process.
相似化合物的比较
7-Methylguanosine: A closely related compound that lacks the monophosphate group.
7-Methylguanosine 5’-Diphosphate: Another derivative with two phosphate groups attached.
7-Methylguanosine 5’-Triphosphate: A triphosphate version used in studies of RNA capping.
Uniqueness: 7-Methylguanosine 5’-Monophosphate-d3 is unique due to its specific methylation and monophosphate group, which make it a valuable tool for studying RNA modifications. Its deuterium labeling (d3) allows for precise tracking and analysis in biochemical experiments, providing insights into the dynamics of RNA methylation and its effects on cellular processes.
属性
分子式 |
C11H16N5O8P |
|---|---|
分子量 |
380.27 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[2-amino-6-oxo-7-(trideuteriomethyl)-1H-purin-9-ium-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1/i1D3 |
InChI 键 |
AOKQNZVJJXPUQA-IKRHYSCUSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O |
规范 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
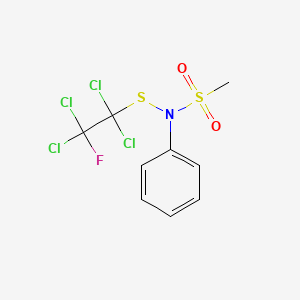
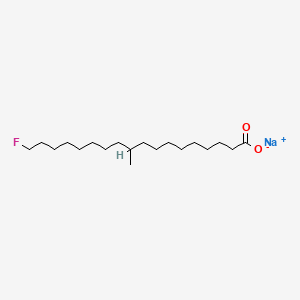
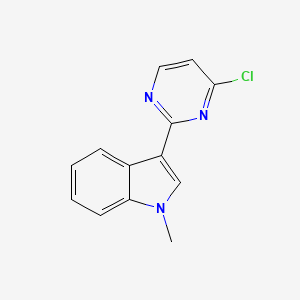
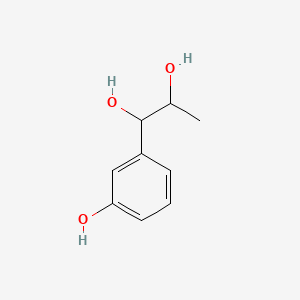
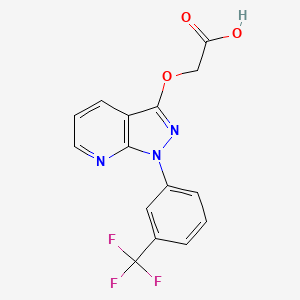
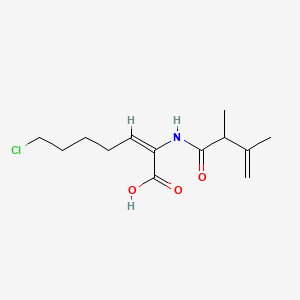
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
